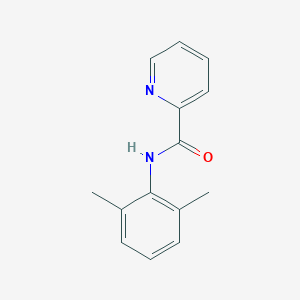

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZDEASIMRREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068190 | |

| Record name | N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-98-0 | |

| Record name | N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39627-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Picolinoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,6-Dimethylphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinecarboxamide, N-(2,6-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PICOLINOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759503XRFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a compound of interest in medicinal chemistry and drug development. This document consolidates key chemical, physical, and potential biological data, alongside conceptual experimental protocols and pathway diagrams to support further research and development efforts.

Chemical and Physical Properties

This compound, identified with the CAS number 39627-98-0, is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via a carboxamide bridge.[1][2] This structure imparts a unique combination of properties that make it a subject of scientific interest. The compound is a solid at room temperature and is known to be an impurity in the local anesthetics Mepivacaine and Bupivacaine.[1][3]

The core physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 39627-98-0 | [2][4] |

| Molecular Formula | C₁₄H₁₄N₂O | [2][4][5] |

| Molecular Weight | 226.27 g/mol | [2][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2',6'-Picolinoxylidide, N-(2,6-Dimethylphenyl)-2-picolinamide | [1][2] |

| Physical State | Solid | [5] |

| Melting Point | 103-105 °C | [5] |

| Solubility | No data available | [5] |

| InChI Key | SHZDEASIMRREIQ-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cccc(C)c1NC(=O)c2ccccn2 | [3] |

Synthesis and Characterization

Conceptual Synthesis Protocol

A plausible synthetic route for this compound would involve the acylation of 2,6-dimethylaniline with a derivative of picolinic acid (pyridine-2-carboxylic acid). The key steps are outlined below:

-

Activation of Picolinic Acid: Picolinic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. This can be achieved by reacting picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or with a peptide coupling reagent.

-

Amide Bond Formation: The activated picolinic acid derivative is then reacted with 2,6-dimethylaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrogen chloride byproduct. This reaction forms the desired amide bond.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

A generalized workflow for this synthesis is depicted in the following diagram:

Analytical Characterization

The structural confirmation of the synthesized this compound would typically involve a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the methyl groups, and the amide linkage.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Elemental Analysis: Combustion analysis would provide the empirical formula of the compound, which should match the calculated values for C₁₄H₁₄N₂O.

Potential Biological Activities and Mechanisms of Action

While extensive biological data for this compound is limited, the broader class of pyridine carboxamides has been investigated for various therapeutic applications.[6][7][8] Furthermore, structurally related compounds containing the N-(2,6-dimethylphenyl) moiety have shown notable pharmacological activities.

Anticonvulsant Activity

Research on structurally similar compounds suggests that this compound may possess anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)pyridinedicarboximides have demonstrated activity against maximal electroshock (MES)-induced seizures in animal models.[9] Additionally, N-(2,6-dimethylphenyl)-substituted semicarbazones have been identified as potent anticonvulsants, with a proposed mechanism involving the enhancement of GABAergic neurotransmission.[10]

The potential mechanisms of action for anticonvulsant drugs are multifaceted and can involve:[11][12]

-

Modulation of Voltage-Gated Ion Channels: Primarily the blockade of voltage-gated sodium channels, which reduces the rapid firing of neurons.

-

Enhancement of GABAergic Inhibition: Increasing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

-

Inhibition of Glutamatergic Excitation: Reducing the excitatory effects of the neurotransmitter glutamate.

The following diagram illustrates these potential anticonvulsant mechanisms:

References

- 1. CAS 39627-98-0: N-(2,6-Dimethylphenyl)-2-pyridinecarboxami… [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound [lgcstandards.com]

- 4. This compound - [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Abstract: This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the chemical structure of N-(2,6-dimethylphenyl)pyridine-2-carboxamide. This compound, a key intermediate in various chemical syntheses and a known impurity in certain pharmaceutical products, requires precise structural confirmation for quality control and research purposes. This document details the key physicochemical properties, a representative synthetic protocol, and an in-depth analysis of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The integration of these analytical techniques provides unambiguous confirmation of the molecule's constitution, connectivity, and functional groups. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a pyridine-2-carboxamide core linked to a 2,6-dimethylphenyl group via an amide bond. It is also known as an impurity related to the local anesthetics Mepivacaine and Bupivacaine.[1][2]

Below is a visualization of the chemical structure.

Caption: Chemical structure of this compound.

The key identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-(2,6-dimethylphenyl)picolinamide |

| Synonyms | N-(2,6-Dimethylphenyl)-2-picolinamide, Mepivacaine Impurity C[2][3] |

| CAS Number | 39627-98-0[2][4] |

| Molecular Formula | C₁₄H₁₄N₂O[2][4] |

| SMILES | Cc1cccc(C)c1NC(=O)c2ccccn2[1] |

| InChI Key | SHZDEASIMRREIQ-UHFFFAOYSA-N[2] |

| Property | Value |

| Molecular Weight | 226.27 g/mol [2][4] |

| Physical State | Solid[2] |

| Melting Point | 103-105 °C |

| Appearance | White to off-white solid |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through an amide coupling reaction between pyridine-2-carboxylic acid (picolinic acid) and 2,6-dimethylaniline. A common laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by condensation with the amine.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A general procedure for the synthesis of pyridine carboxamides involves a condensation reaction.[5]

-

Carboxylic Acid Activation: To a solution of pyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used. The reaction mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the picolinoyl chloride intermediate.

-

Amide Formation: The reaction mixture is cooled again to 0 °C. A solution of 2,6-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in anhydrous DCM is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Structure Elucidation via Spectroscopic Analysis

The definitive structure of a synthesized organic molecule is confirmed through the combined application of several spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and atomic connectivity.

Caption: Workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can give clues to the structure through fragmentation patterns.

-

Expected Molecular Ion Peak: For C₁₄H₁₄N₂O, the expected monoisotopic mass is 226.1106 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) should be observed at m/z = 226. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₄H₁₄N₂O.

-

Key Fragmentation Patterns: Common fragmentation would involve the cleavage of the amide bond. Expect to see fragments corresponding to the picolinoyl cation (m/z = 106) and the 2,6-dimethylphenylaminyl radical or related ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic pyridine and dimethylphenyl rings.

-

Aliphatic C-H Stretch: Bands in the 2980-2850 cm⁻¹ region are expected for the C-H stretching of the methyl groups.

-

Amide I Band (C=O Stretch): A strong, sharp absorption band is anticipated between 1680-1650 cm⁻¹. This is one of the most characteristic peaks for an amide.

-

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region due to the C=C bond vibrations within the aromatic rings.

-

N-H Bend (Amide II Band): A band around 1550-1510 cm⁻¹ is also characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

-

Amide N-H: A broad singlet is expected, typically downfield, in the range of δ 8.5-10.0 ppm. Its chemical shift can be concentration and solvent dependent.

-

Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton adjacent to the nitrogen (at C6) will be the most downfield.

-

Dimethylphenyl Ring Protons: The three protons on the 2,6-dimethylphenyl ring will likely appear as a multiplet system in the region of δ 7.0-7.3 ppm. Due to symmetry, the two meta protons will be equivalent, and the para proton will be unique.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons is expected in the upfield region, likely around δ 2.1-2.3 ppm. The two methyl groups are chemically equivalent due to free rotation around the C-N bond.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear in the δ 160-170 ppm range.

-

Aromatic Carbons: The carbons of the pyridine and dimethylphenyl rings will resonate in the δ 110-155 ppm region. The carbon attached to the nitrogen in the pyridine ring (C2) and the ipso-carbons of the dimethylphenyl ring will have distinct chemical shifts.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will show a signal in the upfield region, typically around δ 18-25 ppm.

Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Value/Region |

| HRMS | [M+H]⁺ | m/z ≈ 227.1182 (Calculated for C₁₄H₁₅N₂O⁺) |

| IR (cm⁻¹) | N-H Stretch | 3350-3250 |

| C=O Stretch (Amide I) | 1680-1650 | |

| N-H Bend (Amide II) | 1550-1510 | |

| Aromatic C=C Stretch | 1600-1450 | |

| ¹H NMR (ppm) | Amide N-H | δ 8.5-10.0 (broad s, 1H) |

| Pyridine-H | δ 7.5-8.8 (m, 4H) | |

| Phenyl-H | δ 7.0-7.3 (m, 3H) | |

| Methyl-H | δ 2.1-2.3 (s, 6H) | |

| ¹³C NMR (ppm) | C=O | δ 160-170 |

| Aromatic C | δ 110-155 | |

| -CH₃ | δ 18-25 |

Crystallographic Analysis

While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray diffraction provides the most definitive proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. If a suitable single crystal could be grown, this technique would offer unambiguous confirmation of the elucidated structure and provide valuable insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Conclusion

The chemical structure of this compound can be reliably elucidated and confirmed through a synergistic combination of analytical techniques. Synthesis via amide coupling provides the material for analysis. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy identifies key functional groups like the amide and aromatic rings. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific connectivity and arrangement of the pyridine and 2,6-dimethylphenyl moieties. Together, these methods provide unequivocal evidence for the assigned structure.

References

- 1. This compound [lgcstandards.com]

- 2. PHR9147 Pharmaceutical Secondary Standard CRM39627-98-0 [sigmaaldrich.com]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. This compound - [sigmaaldrich.com]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS: 39627-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-dimethylphenyl)pyridine-2-carboxamide, with the CAS number 39627-98-0, is a pyridine carboxamide derivative of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a pyridine ring linked via an amide bond to a 2,6-dimethylphenyl moiety, makes it a compelling candidate for biological investigation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and mechanisms of action based on available scientific literature.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₄N₂O.[1] It is also known by synonyms such as 2',6'-Picolinoxylidide. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 39627-98-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 103-105 °C | - |

| SMILES | Cc1cccc(c1C)NC(=O)c2ccccn2 | [2] |

| InChI | InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17) | [2] |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for amide bond formation between a pyridine carboxylic acid and an aniline.

Materials:

-

Picolinic acid (Pyridine-2-carboxylic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

2,6-Dimethylaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Activation of Picolinic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM with a catalytic amount of DMF.

-

Stir the mixture at room temperature or gentle reflux until the reaction is complete (typically monitored by the cessation of gas evolution and/or TLC).

-

Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude picolinoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude picolinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 2,6-dimethylaniline and a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in anhydrous DCM.

-

Slowly add the solution of picolinoyl chloride to the 2,6-dimethylaniline solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to afford this compound.

-

References

N-(2,6-dimethylphenyl)pyridine-2-carboxamide IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a member of the aromatic anilide class of organic compounds.[1] It details its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of the potential biological significance of the broader pyridine carboxamide scaffold.

Chemical Identity

-

IUPAC Name: this compound.[2]

-

Synonyms:

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. Publicly available experimental spectral data, such as ¹H or ¹³C NMR, and quantitative biological activity data are limited.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂O | [1][2][3][4] |

| Molecular Weight | 226.27 g/mol | [2][6] |

| Physical State | Solid | [2] |

| Melting Point | 103-105 °C | [2][7] |

| Boiling Point | ~290.3 °C (Predicted) | [7] |

| Density | ~1.2 g/cm³ (Predicted) | [7] |

| Solubility | Data not readily available | [2] |

| Purity (Commercial) | >98% (HPLC), >99% (GC) | [2][5] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a standard and effective method for creating N-aryl picolinamides involves the coupling of picolinic acid with the corresponding aniline.[1][8] The following is a representative protocol based on this established chemical transformation.

3.1 Synthesis of this compound

This two-step procedure involves the initial formation of an acyl chloride from picolinic acid, followed by its reaction with 2,6-dimethylaniline.

Materials and Reagents:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

2,6-Dimethylaniline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step 1: Formation of Picolinoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude picolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve 2,6-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Dissolve the crude picolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthesis and Characterization Workflow

The logical flow for the synthesis and confirmation of this compound is depicted below. This workflow outlines the key stages from starting materials to the final, purified compound.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in peer-reviewed literature, the pyridine carboxamide scaffold is a well-recognized pharmacophore in drug discovery and agrochemistry.

-

Antifungal Activity: Certain pyridine carboxamide derivatives, such as boscalid, function as fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[8]

-

Anticonvulsant Properties: N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities, have been synthesized and shown to be active against maximal electroshock (MES) induced seizures in animal models.[9]

-

Cancer Therapy: More recently, novel pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10]

The presence of the 2,6-dimethylphenyl group is also common in pharmacologically active molecules, often used to restrict bond rotation and influence binding conformations. Given this context, this compound serves as a valuable compound for screening libraries and as a foundational structure for the development of new therapeutic agents.

References

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 39627-98-0|N-(2,6-Dimethylphenyl)picolinamide|BLD Pharm [bldpharm.com]

- 6. CAS 39627-98-0: N-(2,6-Dimethylphenyl)-2-pyridinecarboxami… [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - [sigmaaldrich.com]

N-(2,6-dimethylphenyl)pyridine-2-carboxamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant pathways associated with N-(2,6-dimethylphenyl)pyridine-2-carboxamide. The information is intended for professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via an amide bond. It is essential to distinguish this compound from the closely related N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, which contains an additional oxygen atom.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| CAS Number | 39627-98-0 |

Experimental Protocols

The synthesis of this compound typically involves the coupling of a picolinic acid derivative with 2,6-dimethylaniline. A general and representative experimental protocol for this amidation reaction is provided below. This method is based on the common laboratory practice of activating the carboxylic acid with a chlorinating agent followed by nucleophilic substitution by the amine.

General Synthesis Protocol: Amide Coupling via Acyl Chloride

Objective: To synthesize this compound from picolinic acid and 2,6-dimethylaniline.

Reagents and Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

2,6-dimethylaniline

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents)

Procedure:

-

Activation of Picolinic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of picolinoyl chloride is complete at this stage.

-

-

Amide Formation:

-

In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared picolinoyl chloride solution from step 1 to the solution of 2,6-dimethylaniline.

-

Allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general logic of the synthesis and a conceptual signaling pathway where such a molecule could be involved.

Caption: General workflow for the synthesis of this compound.

N-(2,6-dimethylphenyl)pyridine-2-carboxamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a chemical compound belonging to the class of aromatic anilides, characterized by a pyridine-2-carboxamide core substituted with a 2,6-dimethylphenyl group. This molecule, also known by synonyms such as N-(2,6-dimethylphenyl)picolinamide, holds interest in medicinal chemistry and material science due to the presence of the versatile pyridine and carboxamide moieties. This technical guide provides a comprehensive overview of its known physical and chemical properties, general synthetic approaches, and an exploration of the biological activities associated with its structural class.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature with limited solubility in common polar solvents.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(2,6-dimethylphenyl)picolinamide, N-(2',6'-Dimethylphenl)-2-pyridine carboxamide | [2] |

| CAS Number | 39627-98-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [2] |

| Physical State | Solid | [3] |

| Melting Point | 104 °C | [2] |

| Boiling Point (Predicted) | 290.3 ± 35.0 °C | [2] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Synthesis and Characterization

General Synthesis Approach

A plausible synthetic route for this compound is outlined below. This involves the activation of picolinic acid (pyridine-2-carboxylic acid) to an acyl chloride, followed by its reaction with 2,6-dimethylaniline.

Experimental Workflow: General Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Purification and Analysis

Following the synthesis, the crude product would typically be purified using standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

The characterization of the purified this compound would be performed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group, and the aromatic C-H and C=C vibrations of the pyridine and dimethylphenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not yield specific studies on the biological activity or the mechanism of action of this compound. However, the broader class of pyridine carboxamide derivatives has been investigated for various pharmacological activities.

-

Antifungal Activity: Several novel pyridine carboxamide derivatives have been synthesized and shown to exhibit antifungal activity. The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain of fungi.[4]

-

Anticonvulsant Activity: Certain N-(2,6-dimethylphenyl)pyridinedicarboximides, which share structural similarities with the topic compound, have demonstrated anticonvulsant properties in animal models, primarily against maximal electroshock (MES) induced seizures.[5] This suggests a potential for compounds with the N-(2,6-dimethylphenyl) moiety to interact with targets in the central nervous system. Other studies on N-(2,6-dimethylphenyl)-substituted compounds have also reported anticonvulsant effects, with some evidence pointing towards the modulation of GABAergic neurotransmission.[6][7]

-

Enzyme Inhibition: The pyridine carboxamide scaffold is present in molecules that have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[8] Additionally, other derivatives have been studied as urease inhibitors.[9]

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and mechanism of action.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. While a specific, detailed synthesis protocol is not publicly available, its synthesis can be reasonably achieved through standard organic chemistry methodologies. The primary knowledge gap for this compound lies in its biological activity. Although the broader class of pyridine carboxamides exhibits a range of interesting pharmacological properties, including antifungal and anticonvulsant activities, the specific biological profile of this compound remains to be determined. This presents an opportunity for future research to explore the potential of this compound in various therapeutic areas.

References

- 1. ContaminantDB: this compound [contaminantdb.ca]

- 2. chembk.com [chembk.com]

- 3. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, focusing on its synthesis, potential therapeutic applications, and mechanisms of action. The information is presented to aid researchers and professionals in drug discovery and development in understanding the potential of this chemical entity.

Synthesis and Characterization

The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the coupling of picolinic acid with 2,6-dimethylaniline.

A general synthetic scheme is outlined below:

The reaction typically proceeds by first activating the carboxylic acid group of picolinic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated picolinic acid derivative is then reacted with 2,6-dimethylaniline in the presence of a base to yield the final product. Purification is typically achieved through recrystallization or column chromatography.

Characterization of the synthesized compound is confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O stretch of the amide and the N-H stretch.

-

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to confirm its elemental composition.

Potential Therapeutic Applications and Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of picolinamides and N-aryl carboxamides has been extensively studied, revealing a range of therapeutic potentials. The primary activities associated with this structural class are anticonvulsant, anti-inflammatory, and antifungal effects.

Anticonvulsant Activity

Structurally related N-(2,6-dimethylphenyl)pyridinedicarboximides have demonstrated significant anticonvulsant properties.[1] The dicarboximide analog, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, has been evaluated in preclinical models of epilepsy, showing promising activity in the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[1]

| Compound | Animal Model | Route of Administration | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Rat | Oral | 54.2 | >1488 | >27.4 | [1] |

| N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide | Mouse | Intraperitoneal | 160.9 | 311 | 1.93 | [1] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for screening potential anticonvulsant drugs.

-

Animal Model: Male albino mice or rats are commonly used.

-

Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.

-

Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA for 0.2 seconds) is delivered.

-

Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this tonic phase.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, is calculated. The median toxic dose (TD₅₀), which is the dose at which 50% of the animals exhibit signs of motor impairment (e.g., in the rotarod test), is also determined. The protective index (PI = TD₅₀/ED₅₀) is then calculated as a measure of the drug's margin of safety.

Proposed Mechanism of Anticonvulsant Action

The anticonvulsant activity of many carboxamide-containing drugs is attributed to their ability to modulate voltage-gated sodium channels.[2] By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

Anti-inflammatory Activity

Picolinamide and related benzamide derivatives have been reported to possess anti-inflammatory properties.[3] The mechanism of action is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Drug Administration: The test compound is administered orally or intraperitoneally prior to the induction of inflammation.

-

Induction of Edema: A subcutaneous injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is made into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.

Proposed Mechanism of Anti-inflammatory Action

The inhibition of the NF-κB pathway by picolinamide derivatives can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.[4]

Antifungal Activity

Several studies have highlighted the antifungal potential of picolinamide derivatives.[5][6] The proposed mechanism for some of these compounds involves the inhibition of the fungal protein Sec14p, a phosphatidylinositol transfer protein.[7]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antifungal activity of a compound.

-

Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is used.

-

Culture Medium: A suitable broth medium, such as RPMI-1640, is used.

-

Drug Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: A standardized inoculum of the fungal suspension is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

| Compound Class | Fungal Species | MIC Range (µg/mL) | Reference |

| Chloro-substituted Picolinamides | Rhizoctonia solani | 29.1 - 87.2 | [5] |

| Chloro-substituted Picolinamides | Alternaria alternata | 33.9 - 87.2 | [5] |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While direct biological data for this specific molecule is not extensively available, the consistent and potent activities observed in its close structural analogs strongly suggest its potential as an anticonvulsant, anti-inflammatory, and antifungal agent. The synthetic accessibility of this compound, coupled with the well-established in vitro and in vivo assays for these therapeutic areas, provides a solid foundation for further investigation. Future research should focus on the direct biological evaluation of this compound to quantify its efficacy and elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for clinical development.

References

- 1. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. scialert.net [scialert.net]

- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of N-(2,6-dimethylphenyl)pyridine-2-carboxamide: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the initial screening results and associated data for the compound N-(2,6-dimethylphenyl)pyridine-2-carboxamide. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific preclinical or clinical screening data for this particular molecule. While information regarding its basic chemical properties is accessible, detailed experimental results from biological assays, including quantitative metrics such as IC₅₀ or ED₅₀ values, and elucidated mechanisms of action are not currently published. This document summarizes the available chemical information and contextualizes the compound within the broader landscape of related pyridine carboxamide derivatives that have been investigated for various therapeutic applications.

Compound Identification

This compound is a chemical compound with the following identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 39627-98-0 |

| Molecular Formula | C₁₄H₁₄N₂O[1] |

| Molecular Weight | 226.27 g/mol [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2[1] |

Review of Screening Data

Extensive searches of scientific databases and literature have not yielded any specific initial screening results for this compound. There are no publicly available reports detailing its activity in any biological assays, including but not limited to, enzyme inhibition, receptor binding, or cell-based functional screens. Consequently, no quantitative data for parameters like IC₅₀, EC₅₀, or Ki can be presented.

Context from Related Compounds

While direct data on the target compound is unavailable, the broader class of pyridine carboxamide derivatives has been the subject of significant research, revealing a range of biological activities. It is plausible that this compound may have been synthesized as part of a library for screening against various targets, given the activities of structurally related molecules.

Antifungal Activity

Certain novel pyridine carboxamide derivatives have been investigated as potential succinate dehydrogenase (SDH) inhibitors for their antifungal properties. For instance, studies have shown that some compounds in this class exhibit moderate to good in vitro antifungal activity.[2] The mechanism of action for these fungicides involves the disruption of the mitochondrial tricarboxylic acid cycle.[2]

Anticonvulsant Activity

Derivatives incorporating the N-(2,6-dimethylphenyl) moiety, though with different core structures such as dicarboximides and semicarbazones, have been synthesized and evaluated for anticonvulsant properties.[3][4] These compounds have shown activity in animal models of seizures, like the maximal electroshock (MES) induced seizure model.[3] Some N-(2,6-dimethylphenyl) semicarbazones have demonstrated a wide spectrum of anticonvulsant activity with no reported neurotoxicity.[4]

Enzyme Inhibition in Cancer

Substituted pyridine carboxamide derivatives have also been explored as potent allosteric inhibitors of SHP2, a critical regulator in proliferation pathways and a target for cancer therapy.[5] Additionally, other analogues have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy.[6]

Hypothetical Experimental Workflow

Should this compound be subjected to an initial screening cascade, a typical workflow could be represented as follows. This diagram illustrates a general process for primary screening and hit confirmation.

Caption: A generalized workflow for the initial screening of a chemical compound.

Conclusion

There is currently a lack of publicly available initial screening data for this compound. While the chemical scaffold is of interest due to the diverse biological activities observed in related pyridine carboxamide and N-(2,6-dimethylphenyl)-containing derivatives, no specific therapeutic potential can be ascribed to this particular molecule without empirical evidence. Researchers interested in this compound would need to perform primary screening assays to determine its biological activity profile. Future research could explore its potential as an antifungal, anticonvulsant, or enzyme inhibitor based on the activities of analogous structures.

References

- 1. N-(2,6- Dimethyl phenyl)-2-Picolinamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a key intermediate in pharmaceutical development. The protocols outlined below describe two primary synthetic routes from 2,6-dimethylaniline: the acylation of 2,6-dimethylaniline with picolinoyl chloride and the direct amide coupling of 2,6-dimethylaniline with picolinic acid using a coupling agent. These methods are widely applicable in medicinal chemistry and drug discovery for the creation of novel bioactive molecules.

Introduction

This compound and its analogues are of significant interest in pharmaceutical research. The core structure, featuring a pyridine-2-carboxamide moiety linked to a substituted aniline, is a common scaffold in various biologically active compounds. For instance, the related compound N-(2,6-dimethylphenyl)piperidine-2-carboxamide is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[1] The synthesis of these amide-based compounds is a fundamental transformation in organic chemistry, and robust, high-yielding protocols are essential for drug development pipelines.

The two methods presented here offer flexibility in terms of reagent availability and reaction conditions. The choice of method may depend on the scale of the synthesis, the desired purity of the final product, and the availability of starting materials and reagents.

Data Presentation

Table 1: Summary of Synthetic Protocols and Outcomes

| Parameter | Method 1: Picolinoyl Chloride | Method 2: Amide Coupling |

| Starting Materials | 2,6-dimethylaniline, Picolinic acid, Thionyl chloride | 2,6-dimethylaniline, Picolinic acid |

| Key Reagents | Triethylamine (or other base) | EDC, HOBt, DIPEA |

| Solvent | Dichloromethane (DCM) or similar aprotic solvent | Dichloromethane (DCM) or Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours | 5-12 hours |

| Typical Yield | Good to Excellent | Good to Excellent |

| Purification | Column Chromatography | Column Chromatography |

Experimental Protocols

Method 1: Synthesis via Picolinoyl Chloride

This method involves the in-situ generation of picolinoyl chloride from picolinic acid using a chlorinating agent such as thionyl chloride, followed by reaction with 2,6-dimethylaniline.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

2,6-dimethylaniline

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Picolinoyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend picolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by TLC.

-

Amide Bond Formation: In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

-

Slowly add the freshly prepared picolinoyl chloride solution to the solution of 2,6-dimethylaniline and triethylamine dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Method 2: Direct Amide Coupling

This protocol utilizes a coupling agent to directly form the amide bond between picolinic acid and 2,6-dimethylaniline, which can be advantageous for electron-deficient amines.[2]

Materials:

-

Picolinic acid

-

2,6-dimethylaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of picolinic acid (1.0 eq) in anhydrous DCM or acetonitrile, add 2,6-dimethylaniline (1.1 eq), EDC (1.2 eq), HOBt (a catalytic amount, e.g., 0.1 eq), and DIPEA (1.5 eq).[2]

-

Stir the reaction mixture at room temperature for 5-12 hours. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflows for this compound.

Logical Relationship of Reaction Components

Caption: Key components in the synthesis of the target amide.

References

Application Notes and Protocols for the One-Pot Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed one-pot synthesis protocol for N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a valuable compound in medicinal chemistry and materials science. The described method utilizes a carbodiimide-mediated coupling of pyridine-2-carboxylic acid and 2,6-dimethylaniline, which is a common and effective strategy for amide bond formation.[1][2][3] This protocol is designed to be efficient and high-yielding, making it suitable for laboratory-scale synthesis. The document includes a comprehensive experimental procedure, a summary of reactants and their quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound and its derivatives are of significant interest due to their potential biological activities and applications as ligands in coordination chemistry. The synthesis of such amides is a fundamental transformation in organic chemistry.[4] Traditional methods often involve multi-step procedures with the isolation of reactive intermediates like acid chlorides.[5] However, one-pot syntheses employing coupling reagents offer a more streamlined and efficient alternative by avoiding the handling of sensitive intermediates and reducing waste.[3][6] This protocol details a one-pot approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between pyridine-2-carboxylic acid and 2,6-dimethylaniline with high efficiency and minimal side reactions.[1]

Data Presentation

The following table summarizes the reactants, reagents, and solvents required for the one-pot synthesis of this compound.

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Role |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | 123.11 | 1.0 | 1.23 g (10 mmol) | Starting Material |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 1.1 | 1.33 g (11 mmol) | Starting Material |

| EDC (EDCI) | C₉H₁₇N₃·HCl | 191.70 | 1.2 | 2.30 g (12 mmol) | Coupling Reagent |

| HOBt | C₆H₅N₃O | 135.13 | 1.2 | 1.62 g (12 mmol) | Additive/Racemization Suppressant |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 | 3.5 mL (25 mmol) | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Solvent |

Experimental Protocol

One-Pot Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridine-2-carboxylic acid (1.23 g, 10 mmol) and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until the acid is fully dissolved.

-

Addition of Reagents: To the solution, add 2,6-dimethylaniline (1.33 g, 11 mmol), 1-Hydroxybenzotriazole (HOBt) (1.62 g, 12 mmol), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (TEA) (3.5 mL, 25 mmol) dropwise to the stirred mixture over 5 minutes.

-

Reaction Progression: After the addition of TEA, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation of Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

-

EDC and HOBt can be irritating; handle with care.

-

Triethylamine is a corrosive and flammable base; handle with caution.

References

- 1. peptide.com [peptide.com]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Notes and Protocols for the Synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1]

This document provides detailed application notes and protocols for the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, a molecule of interest in drug discovery. The primary synthetic strategy discussed involves a two-step approach: a Suzuki-Miyaura coupling to form the 2-arylpyridine core, followed by an amidation reaction to install the final carboxamide moiety. An alternative, more direct Suzuki coupling approach is also considered.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways involving a Suzuki coupling reaction.

1. Two-Step Synthesis: Suzuki Coupling followed by Amidation

This robust and widely applicable method involves the initial formation of a 2-aryl picolinic acid ester via a Suzuki-Miyaura coupling. The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with 2,6-dimethylaniline to yield the target amide.

2. Direct Suzuki Coupling of a Pre-formed Amide

A more convergent approach involves the direct Suzuki-Miyaura coupling of a 2-halo-N-(2,6-dimethylphenyl)pyridine-2-carboxamide with (2,6-dimethylphenyl)boronic acid. This method can be highly efficient if the amide functionality is stable under the reaction conditions.

Data Presentation: Representative Yields for Suzuki Coupling of 2-Halopyridines

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 2-halopyridines with arylboronic acids, demonstrating the general efficiency of this transformation. While not specific to the target molecule, these data provide an expected range of yields for the key C-C bond-forming step.

| Entry | 2-Halopyridine Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 95 | [2] |

| 2 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 | [3] |

| 3 | Pyridine-2-sulfonyl fluoride | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 100 | 89 | [4] |

| 4 | 2-Bromopyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [2] |

| 5 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | 65 | 85 | [3] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1a: Suzuki-Miyaura Coupling to Synthesize Methyl 2-(2,6-dimethylphenyl)picolinate

-

Materials:

-

Methyl 2-chloropicolinate

-

(2,6-Dimethylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

-

Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-chloropicolinate (1.0 mmol, 1.0 eq), (2,6-dimethylphenyl)boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(2,6-dimethylphenyl)picolinate.

-

Step 1b: Amidation of Methyl 2-(2,6-dimethylphenyl)picolinate

-

Materials:

-

Methyl 2-(2,6-dimethylphenyl)picolinate

-

2,6-Dimethylaniline

-

Sodium methoxide (NaOMe) or another suitable base

-

Toluene, anhydrous

-

-

Procedure:

-

Dissolve methyl 2-(2,6-dimethylphenyl)picolinate (1.0 mmol, 1.0 eq) and 2,6-dimethylaniline (1.2 mmol, 1.2 eq) in anhydrous toluene (10 mL) in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 mmol, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.[5][6]

-

Protocol 2: Direct Suzuki Coupling of N-(2,6-dimethylphenyl)-2-chloropicolinamide

-

Materials:

-

N-(2,6-dimethylphenyl)-2-chloropicolinamide (can be synthesized from 2-chloropicolinic acid and 2,6-dimethylaniline)

-

(2,6-Dimethylphenyl)boronic acid

-

PXPd2 catalyst (or a similar air-stable palladium catalyst)

-